molecular formula C8H6FN B1332097 5-Fluoro-2-methylbenzonitrile CAS No. 77532-79-7

5-Fluoro-2-methylbenzonitrile

Cat. No. B1332097
CAS RN: 77532-79-7
M. Wt: 135.14 g/mol
InChI Key: IBRODYNXELBTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methylbenzonitrile is an aryl fluorinated building block . It has a molecular formula of C8H6FN and is a yellow low melting solid .


Synthesis Analysis

The synthesis of 5-Fluoro-2-methylbenzonitrile has been carried out from Benzaldehyde, 5-fluoro-2-methyl-, oxime .


Molecular Structure Analysis

The equilibrium geometric structure of 5-fluoro-2-methylbenzonitrile has been determined through quantum mechanical calculations aided by Density Functional Theory (DFT) theory . Geometrical parameters such as bond length, bond angle, and dihedral angle are predicted by using the DFT levels employing B3LYP method with 6-311++G (d, p), cc-pvdz, and Aug-cc-pvdz as basis sets .


Physical And Chemical Properties Analysis

5-Fluoro-2-methylbenzonitrile has a density of 1.1±0.1 g/cm3, a boiling point of 203.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.0±3.0 kJ/mol and a flash point of 79.4±0.0 °C . The index of refraction is 1.508, and it has a molar refractivity of 36.1±0.4 cm3 .

Scientific Research Applications

5-Fluoro-2-methylbenzonitrile: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis Intermediate: 5-Fluoro-2-methylbenzonitrile serves as an intermediate in organic synthesis. Its fluorinated structure makes it a valuable building block for constructing more complex molecules, particularly in the pharmaceutical industry where fluorinated compounds often exhibit enhanced biological activity and metabolic stability .

Pharmaceutical Intermediate: This compound is utilized as a pharmaceutical intermediate, playing a crucial role in the synthesis of various medicinal agents. Its incorporation into drug molecules can influence the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) .

Non-linear Optics (NLO) Properties: Research has been conducted on 5-fluoro-2-methylbenzonitrile for its potential applications in non-linear optics. NLO materials are important for creating components that can manipulate light in ways that normal optical materials cannot, such as frequency doubling or optical switching .

Vibrational Spectroscopy Studies: The compound’s vibrational spectra have been studied using FT-IR and FT-Raman spectroscopy. These studies are essential for understanding the molecular structure and dynamics, which can be applied in material science and chemical analysis .

Safety and Hazards

5-Fluoro-2-methylbenzonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future of 5-Fluoro-2-methylbenzonitrile seems promising. It is expected to have a sustained increase in size, value, or overall economic activity within the specific market . This growth may result from various factors, including increased consumer demand, technological advancements, favorable economic conditions, or effective marketing strategies .

properties

IUPAC Name

5-fluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRODYNXELBTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335034
Record name 5-Fluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylbenzonitrile

CAS RN

77532-79-7
Record name 5-Fluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-methylbenzonitrile
Reactant of Route 2
5-Fluoro-2-methylbenzonitrile
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-methylbenzonitrile
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-methylbenzonitrile
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-methylbenzonitrile
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-methylbenzonitrile

Q & A

Q1: What spectroscopic techniques were used to characterize 5-fluoro-2-methylbenzonitrile, and what insights did they provide?

A1: Researchers employed Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of 5-fluoro-2-methylbenzonitrile [, ]. The FT-IR spectra were recorded in the 400–4000 cm-1 range, while the FT-Raman spectra were obtained between 50-3500 cm-1 []. These techniques provided valuable data on the molecule's vibrational modes, which were then compared to theoretical calculations for validation and deeper understanding of its structural properties.

Q2: How was computational chemistry utilized in the study of 5-fluoro-2-methylbenzonitrile?

A2: Density Functional Theory (DFT) calculations, specifically employing the HF method with various basis sets, were crucial in predicting the molecular geometry, harmonic vibrational frequencies, and bonding features of 5-fluoro-2-methylbenzonitrile [, ]. By comparing these theoretical results with experimental spectroscopic data, researchers could validate the accuracy of the computational models and gain a more comprehensive understanding of the molecule's structure and properties. This approach highlights the synergistic relationship between experimental and computational techniques in modern chemical research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.